molecular formula C9H11NO2 B161284 Ethyl 2-methylnicotinate CAS No. 1721-26-2

Ethyl 2-methylnicotinate

Cat. No.: B161284
CAS No.: 1721-26-2
M. Wt: 165.19 g/mol
InChI Key: TZORNSWZUZDUCU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-methylnicotinic acid.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methylnicotinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-methylnicotinate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ester group and methyl substitution, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl 2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-6-10-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZORNSWZUZDUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169205
Record name Ethyl 2-methylnicotinate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-26-2
Record name Ethyl 2-methyl-3-pyridinecarboxylate
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Record name Ethyl 2-methylnicotinate
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Record name 1721-26-2
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Record name Ethyl 2-methylnicotinate
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Record name Ethyl 2-methylnicotinate
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Record name ETHYL 2-METHYLNICOTINATE
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Synthesis routes and methods

Procedure details

To a mixture of 800 ml. of ethyl 3-aminocrotonate, 30 ml. of piperidine and 1.4 l. of isopropanol, stirred at 25°-30° C., 540 ml. of acrolein were added slowly over a 2 hour period with stirring. Upon completion of the addition of the acrolein, the reaction mixture was heated to reflux and refluxed for 31/2 hours. Then the reaction mixture was evaporated at reduced pressure to dryness. The residue was heated to 100° C. and 610 g. of sulfur were added thereto portionwise. The reaction mixture was then heated at 100° C. for 2 hours and at 125° C. for 11/2 hours. The reaction mixture was allowed to cool to about room temperature and 1 l. of chloroform was added thereto. The reaction mixture was filtered through Celite and the filter cake was washed with additional chloroform. The combined chloroform filtrate and washings were extracted three times with 1 l. portions of 2 N. hydrochloric acid. The aqueous acidic layers were combined and, with cooling, were made basic with 2 N. sodium hydroxide solution. The obtained aqueous basic solution was extracted three times with 1 l. portions of chloroform. The chloroform extracts were combined, washed with saturated brine, dried over anhydrous sodium sulfate and evaporated at reduced pressure to obtain an oily residue which was distilled under high vacuum to obtain the pure product (350 g.), b.p. 73°-77° C./0.5 mm. Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can ethyl 2-methylnicotinate be utilized to construct the pyridine ring in complex molecules?

A1: this compound possesses an active methyl group adjacent to a carboxyl group, both attached to the pyridine ring. This unique arrangement enables a stepwise pyridine ring construction. [] For instance, reacting this compound with formaldehyde or acetaldehyde yields a lactone intermediate. This lactone can be further transformed into an amide, which upon oxidation, generates 5-hydroxy-1, 6-naphthyridine. This strategy showcases the compound's utility in building fused pyridine-containing systems. [] (See: )

Q2: Can this compound be employed in the synthesis of quinolizine derivatives?

A2: Yes, this compound serves as a key starting material for synthesizing quinolizine analogs. [] The compound can be converted to 2-cyanomethyl-3-methoxymethylpyridine or ethyl (3-methoxymethyl-2-pyridyl) acetate. These intermediates, upon condensation with diethyl ethoxymethylenemalonate, lead to the formation of substituted 4-oxo-4H-quinolizine derivatives. Further modifications of these quinolizine intermediates allow access to diverse analogs, including the biologically relevant pyrano[3,4,5-i,j]quinolizine system. [] (See: )

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